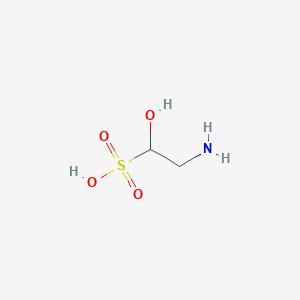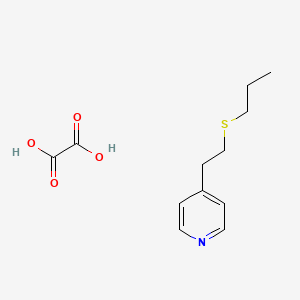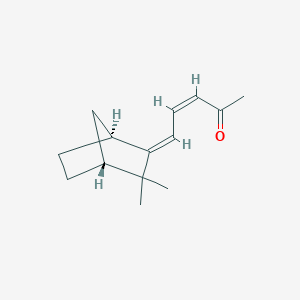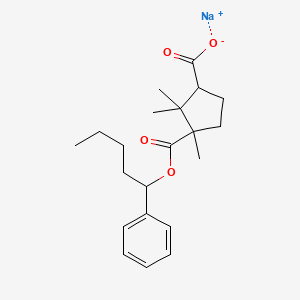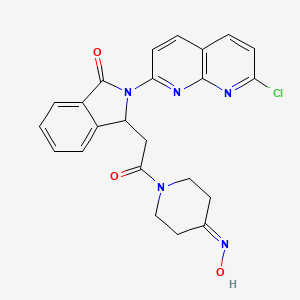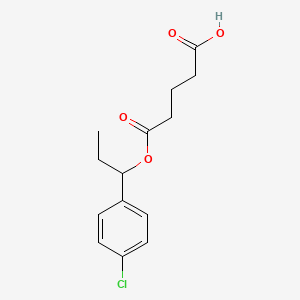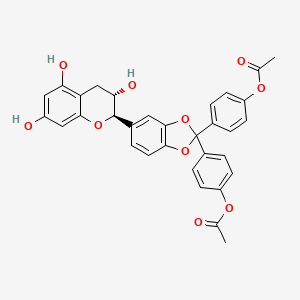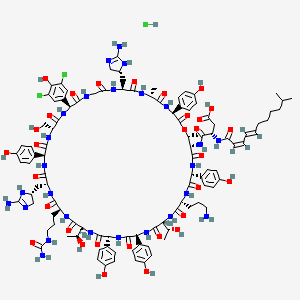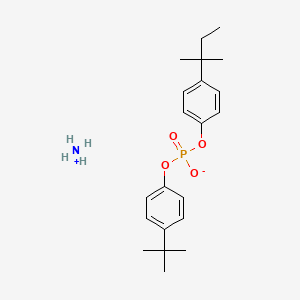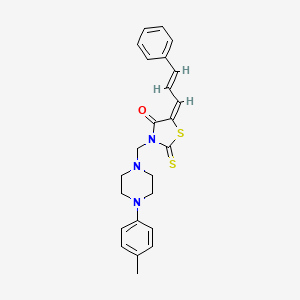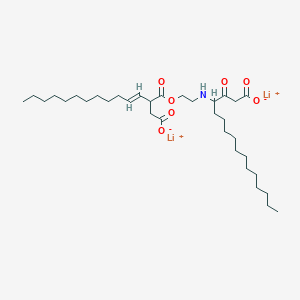
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms, a butylsulfonyl group, and a pyridazinone core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone typically involves the reaction of 4,5-dichloro-2-nitroaniline with butylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyridazinones.
科学的研究の応用
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain microorganisms and cancer cells.
類似化合物との比較
Similar Compounds
- 4,5-Dichloro-2-nitroaniline
- 4,5-Dichloro-2-(hydroxymethyl)phenylboronic acid
- 4,5-Dichloro-2-octyl-isothiazolone
Uniqueness
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for various research applications.
特性
CAS番号 |
155164-56-0 |
|---|---|
分子式 |
C8H10Cl2N2O3S |
分子量 |
285.15 g/mol |
IUPAC名 |
2-butylsulfonyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O3S/c1-2-3-4-16(14,15)12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
InChIキー |
LFENRECJBNABSI-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


